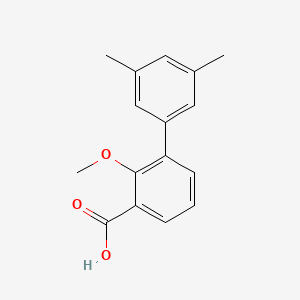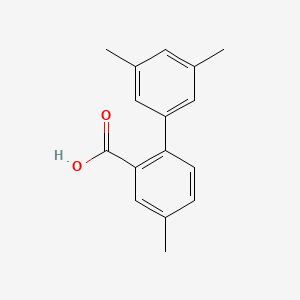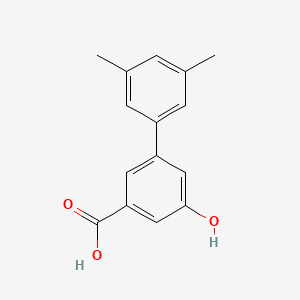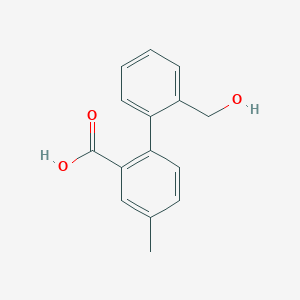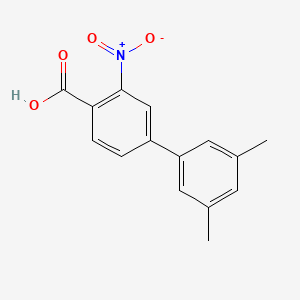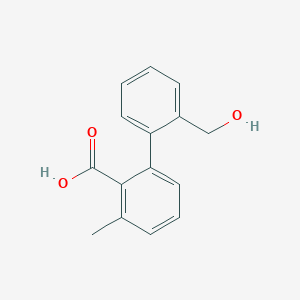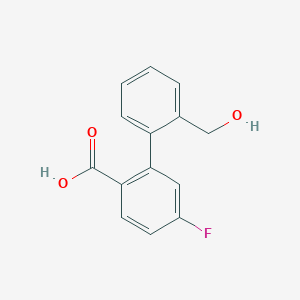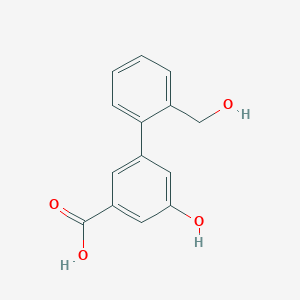
5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid, commonly referred to as 5-HMB, is a naturally occurring compound found in some fruits, vegetables, grains, and nuts. It is also a metabolite of the amino acid leucine, and is involved in the metabolism of carbohydrates and fats. 5-HMB has been studied for its potential therapeutic benefits, including its ability to help regulate blood sugar levels and reduce inflammation. Additionally, it has been studied for its potential to improve physical performance, reduce fatigue, and enhance cognitive function.
科学的研究の応用
5-HMB has been studied for its potential therapeutic benefits in a number of different areas. It has been studied for its potential to help regulate blood sugar levels, reduce inflammation, and improve physical performance. Additionally, it has been studied for its potential to reduce fatigue and enhance cognitive function. 5-HMB has also been studied for its potential to treat certain types of cancer, as well as its potential to protect against oxidative stress.
作用機序
The exact mechanism of action of 5-HMB is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and hormones involved in energy metabolism, as well as by modulating the activity of certain neurotransmitters. It is also believed to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
5-HMB has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in energy metabolism, as well as to increase the activity of certain hormones involved in energy metabolism. Additionally, it has been shown to reduce inflammation and oxidative stress, as well as to improve physical performance and reduce fatigue.
実験室実験の利点と制限
5-HMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is relatively nontoxic and has been shown to have a number of therapeutic benefits. However, there are some limitations to the use of 5-HMB in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not a very potent compound, which can limit its effectiveness in certain types of experiments.
将来の方向性
There are a number of potential future directions for 5-HMB research. One potential direction is to further investigate its potential therapeutic benefits, such as its ability to help regulate blood sugar levels and reduce inflammation. Additionally, further research could be done to investigate its potential to treat certain types of cancer, as well as its potential to protect against oxidative stress. Additionally, further research could be done to investigate its potential to improve physical performance, reduce fatigue, and enhance cognitive function. Finally, further research could be done to investigate the exact mechanism of action of 5-HMB and to develop more effective ways to synthesize and use it in laboratory experiments.
合成法
The synthesis of 5-HMB is a two-step process. The first step involves the reaction of 2-hydroxymethylphenol with hydrochloric acid to form 2-hydroxymethylbenzoic acid. The second step involves the reaction of 2-hydroxymethylbenzoic acid with sodium hydroxide to form 5-HMB. Both of these reactions are carried out under mild conditions and can be performed in a laboratory setting.
特性
IUPAC Name |
3-hydroxy-5-[2-(hydroxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-8-9-3-1-2-4-13(9)10-5-11(14(17)18)7-12(16)6-10/h1-7,15-16H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLIJJJVEIOBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689040 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-73-6 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

